N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-11-3-6-13(7-4-11)24(21,22)18(10-16(19)20)12-5-8-15(23-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIKHRNIJEKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and glycine.
Formation of Intermediate: The 3-chloro-4-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.
Coupling Reaction: The intermediate sulfonamide is then coupled with glycine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.
Temperature Control: Maintaining optimal temperatures to enhance reaction rates and minimize side reactions.
Purification: Utilizing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has shown promise in several areas of medicinal chemistry:
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties by inhibiting bacterial folic acid synthesis. Preliminary studies suggest that this compound may possess similar capabilities, making it a candidate for developing new antibacterial agents. Notably, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antiviral Effects
Compounds structurally related to this compound have shown potential in inhibiting viral replication. For instance, studies on similar sulfonamide derivatives indicated significant inhibition of Hepatitis B Virus (HBV) replication in vitro, linked to the modulation of immune response pathways .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives reveal their ability to induce apoptosis in cancer cells. Structural analogs have been shown to modulate pathways involved in cancer cell survival, suggesting that this compound may also exhibit therapeutic potential in oncology .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
Synthesis Pathways
The synthesis typically involves coupling reactions where the sulfonamide group is introduced to glycine derivatives through nucleophilic substitution methods. The unique structure allows for further modifications, enabling the generation of a variety of functionalized compounds useful in pharmaceutical development .
Case Studies
Several studies highlight the applications and efficacy of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]alanine
- N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]valine
- N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]leucine
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 3-chloro-4-methoxyaniline and 4-methylbenzenesulfonyl chloride.
- Formation of Intermediate : The sulfonamide intermediate is formed through a sulfonylation reaction.
- Coupling Reaction : The intermediate is coupled with glycine or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to produce the final product.
The biological activity of this compound is primarily attributed to its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modification of enzyme activity, influencing various biochemical pathways. Specifically, the compound may affect:
- Enzyme Inhibition : By binding to active sites, it can inhibit enzymes involved in metabolic pathways.
- Protein Interactions : The compound may alter protein-protein interactions critical for cellular functions .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
A study highlighted that structurally related compounds demonstrated significant anticancer properties, with some exhibiting IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. This suggests that this compound could have similar effects due to its structural characteristics .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar sulfonamide compounds significantly inhibit enzyme activity related to cancer cell proliferation. This inhibition correlates with the presence of the sulfonyl group, indicating a potential mechanism for anticancer activity.
- Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects against dopaminergic neuron degeneration, highlighting their potential in treating neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Q. What interdisciplinary applications exist beyond medicinal chemistry?
- Methodology :
- Material Science : Investigate self-assembly properties for nanotechnology (e.g., sulfonamide-based hydrogels).
- Environmental Chemistry : Study degradation pathways via LC-MS/MS to assess ecological impact.
- Example : PubChem data in highlights agrochemical and material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
